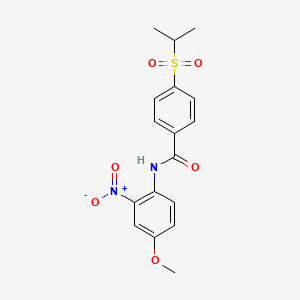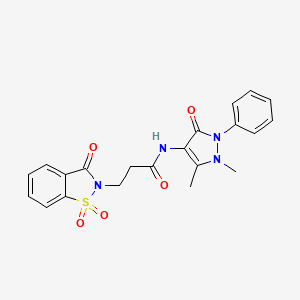
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide (MNSB) is an organic compound that has gained increasing interest in recent years for its potential applications in scientific research. It is a sulfonamide compound with a nitro-aromatic moiety, which has been found to have unique biochemical and physiological properties.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has been used in scientific research for a variety of applications. It has been used as a substrate for enzymes, such as monoamine oxidase, and as a reagent for the synthesis of other compounds. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has also been used to study the regulation of gene expression, as well as to study the effects of oxidative stress on cells.
Mecanismo De Acción
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has been found to interact with several different molecules, including proteins, lipids, and DNA. It has been shown to bind to certain proteins, such as cytochrome P450 and monoamine oxidase, which can lead to changes in their activity. It has also been found to interact with lipids, which can lead to changes in their structure and function. Finally, N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has been found to bind to DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit monoamine oxidase, which can lead to an increase in the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has also been found to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. Finally, N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has been found to have antioxidant effects, which can lead to reduced oxidative stress and improved cellular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively stable and non-toxic. It is also relatively inexpensive, which makes it a cost-effective reagent for use in research. One limitation of N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide. One potential direction is to further explore its potential as a fluorescent probe for the detection of nitric oxide in biological systems. Another potential direction is to explore its potential as a therapeutic agent for the treatment of neurological and psychiatric disorders. Additionally, further research could be done to explore its potential as an inhibitor of cytochrome P450 enzymes, which could lead to new insights into drug metabolism. Finally, further research could be done to explore its potential as an antioxidant, which could lead to new treatments for oxidative stress-related diseases.
Métodos De Síntesis
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide can be synthesized by reacting 4-methoxy-2-nitrophenol with propane-2-sulfonyl chloride in aqueous solution. The reaction is typically carried out at room temperature, and the resulting N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide is then purified by recrystallization. The reaction can also be carried out in organic solvents such as dichloromethane or acetonitrile.
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-11(2)26(23,24)14-7-4-12(5-8-14)17(20)18-15-9-6-13(25-3)10-16(15)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVSRFVPKCAROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide](/img/structure/B6481760.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6481771.png)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6481778.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B6481780.png)
![2-(4-methoxyphenyl)-1-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6481785.png)


![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[(4-methylphenyl)sulfanyl]butanamide](/img/structure/B6481802.png)

![3-(propane-2-sulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6481817.png)
![3-(4-methoxyphenyl)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B6481835.png)
![2-(4-chlorophenoxy)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B6481842.png)
![N'-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6481845.png)